Tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a quinoline ring substituted with an amino group at the 6th position and a tert-butyl ester group at the piperazine nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-aminoquinoline.
Formation of Intermediate: The 6-aminoquinoline is then reacted with piperazine to form 4-(6-aminoquinolin-4-yl)piperazine.
Protection of Piperazine Nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions can be performed on the quinoline ring or the amino group.
Substitution: The compound can undergo substitution reactions, especially at the amino group or the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
Chemistry:
Building Block: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various pathogens.
Anticancer Research: It is being investigated for its potential anticancer properties.
Industry:
Pharmaceuticals: It is used in the development of pharmaceutical intermediates.
Agrochemicals: The compound is also explored for use in agrochemical formulations.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate is unique due to the presence of the quinoline ring, which imparts distinct biological activities compared to other piperazine derivatives. The quinoline ring’s ability to intercalate with DNA and inhibit specific enzymes makes this compound particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl 4-(6-aminoquinolin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-5-4-13(19)12-14(15)16/h4-7,12H,8-11,19H2,1-3H3 |
InChI Key |
FHBNGBFAXCTZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)N |
Origin of Product |
United States |
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